molecular formula C11H12O4 B5109774 tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid

tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid

Cat. No. B5109774
M. Wt: 208.21 g/mol
InChI Key: SOAYNTUCHBNHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid, commonly known as TNC, is a bicyclic compound that has been extensively studied for its potential in various scientific fields. TNC is a versatile molecule that can be synthesized through a variety of methods and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of TNC is not well understood, but it is thought to involve the inhibition of enzymes involved in various biochemical pathways. TNC has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, as well as enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
TNC has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that TNC can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. TNC has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. In addition, TNC has been shown to have anti-inflammatory effects, reducing inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of using TNC in lab experiments is its versatility. TNC can be synthesized through a variety of methods and can be easily modified to create derivatives with different properties. However, one limitation of using TNC in lab experiments is its cost. TNC is a relatively expensive compound, making it difficult to use in large-scale experiments.

Future Directions

There are many potential future directions for research on TNC. One area of interest is the development of TNC-based materials with unique properties, such as high strength and thermal stability. Another area of interest is the development of TNC-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of TNC and its potential for use in various biochemical pathways.

Scientific Research Applications

TNC has been extensively studied for its potential in various scientific fields, including materials science, organic chemistry, and pharmacology. In materials science, TNC has been shown to have unique mechanical and thermal properties, making it a potential candidate for use in advanced materials. In organic chemistry, TNC has been used as a building block for the synthesis of more complex molecules. In pharmacology, TNC has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

tricyclo[3.2.2.02,4]non-8-ene-6,7-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-10(13)8-4-1-2-5(7-3-6(4)7)9(8)11(14)15/h1-2,4-9H,3H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAYNTUCHBNHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C(C3C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid
Reactant of Route 2
tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid
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tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid
Reactant of Route 4
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tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid
Reactant of Route 5
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tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid
Reactant of Route 6
tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid

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